![molecular formula C18H14N2OS B2442425 7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-01-7](/img/structure/B2442425.png)

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

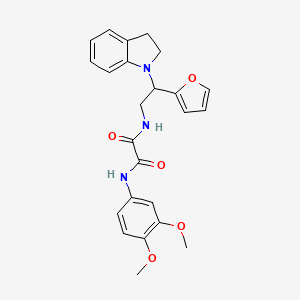

“7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that belongs to the class of chromenopyrimidines . Chromenopyrimidines have received much attention due to their interesting biological properties, such as anticancer, antimicrobial, antitubercular, antibacterial, antiproliferative, and antioxidant activities .

Synthesis Analysis

The synthesis of chromenopyrimidines involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3). The suggested mechanism involves a tandem intramolecular Pinner/Dimroth rearrangement .

Applications De Recherche Scientifique

- The compound’s structure includes a 4H-chromene scaffold, which has been associated with cytotoxic activity, anticancer effects, and inhibition of tumor cell proliferation .

- Researchers have explored derivatives of this compound for their in vitro antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .

- 1,3,4-Thiadiazolo[3,2-a]pyrimidines, including our compound of interest, exhibit antioxidant and antimicrobial properties .

- 4H-chromenes have shown promise in treating neurological diseases such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .

- Some derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidines act as antiglycation agents, which could be relevant in managing conditions related to protein glycation .

- The compound’s four-fused ring heterocyclic system, synthesized via three-component reactions, provides a unique scaffold for further hybridization and modification .

Antitumor and Anticancer Properties

Antioxidant and Antimicrobial Activities

Neurological Disease Treatment

Antiglycation Agents

Biological Hybridization

Structure–Activity Relationship Studies

Orientations Futures

The future directions for “7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its biological properties, given the broad spectrum of activities exhibited by chromenopyrimidines . Additionally, more research could be conducted to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as chromeno[2,3-d]pyrimidines, have been reported to exhibit a wide range of bioactivities .

Mode of Action

Chromeno[2,3-d]pyrimidines have been synthesized through a heterocyclocondensation process . The functionally substituted chromene moiety is often considered a crucial structural element in both naturally occurring and biologically active compounds .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Compounds with similar structures have been associated with a wide range of bioactivities .

Propriétés

IUPAC Name |

7-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-11-7-8-15-13(9-11)10-14-17(21-15)19-16(20-18(14)22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTHVCVDXPUXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate](/img/structure/B2442345.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2442347.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442348.png)

![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)

![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)